2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, an amide group, and various substituents
Preparation Methods
The synthesis of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the ethoxyphenyl group: This step often involves coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE include:
2-{2-[(3,5-DIMETHYLPHENYL)AMINO]PYRIMIDIN-4-YL}-N-[(1S)-2-HYDROXY-1-METHYLETHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE: This compound has a similar pyrimidine structure but includes a thiazole ring.
N-(3,5-DIMETHYLPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE: This compound has a quinazoline ring instead of a pyrimidine ring.
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H26N4O3/c1-5-30-20-8-6-18(7-9-20)25-21(28)14-27-22(29)13-17(4)24-23(27)26-19-11-15(2)10-16(3)12-19/h6-13H,5,14H2,1-4H3,(H,24,26)(H,25,28) |
InChI Key |
ZJUWAYFWAJXKFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2NC3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
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